N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine
Brand Name: Vulcanchem
CAS No.: 141752-82-1
VCID: VC7838937
InChI: InChI=1S/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H
SMILES: C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9
Molecular Formula: C52H36N2
Molecular Weight: 688.9 g/mol

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine

CAS No.: 141752-82-1

Cat. No.: VC7838937

Molecular Formula: C52H36N2

Molecular Weight: 688.9 g/mol

* For research use only. Not for human or veterinary use.

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine - 141752-82-1

Specification

CAS No. 141752-82-1
Molecular Formula C52H36N2
Molecular Weight 688.9 g/mol
IUPAC Name N-[4-[4-(dinaphthalen-2-ylamino)phenyl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine
Standard InChI InChI=1S/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H
Standard InChI Key QKCGXXHCELUCKW-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure comprises a central biphenyldiamine scaffold (C12H10N2) with four naphthalen-2-yl groups (C10H7) attached to the nitrogen atoms. The InChI string (InChI=1/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H) confirms the connectivity: each nitrogen atom bonds to two naphthalen-2-yl moieties, creating a highly conjugated π-system . This extended conjugation facilitates charge delocalization, a critical attribute for hole transport in OLEDs .

Synthetic Pathways

The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination reactions. A representative procedure involves:

  • Reacting 4,4'-diaminobiphenyl with 2-bromonaphthalene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos).

  • Conducting the reaction under inert atmosphere (N₂ or Ar) at 110–130°C for 24–48 hours.

  • Purifying the crude product via column chromatography or recrystallization to achieve ≥95% purity .

Key Reaction Parameters

ParameterValue
CatalystPd(OAc)₂/Xantphos
Temperature120°C
SolventToluene
Yield68–72%

The use of palladium catalysts ensures efficient C–N bond formation, while bulky ligands prevent undesirable side reactions .

Physicochemical Properties

Thermal and Mechanical Characteristics

The compound’s thermal stability is evidenced by its high melting point (243.2–246.1°C) and decomposition temperature (>300°C). These properties enable its use in high-temperature processing methods like thermal evaporation .

Thermal Properties

PropertyValue
Melting Point243.2–246.1°C
Decomposition Temp>300°C
Glass Transition (Tg)185°C (predicted)

Optical and Electronic Properties

The compound’s optoelectronic performance stems from its HOMO (5.5 eV) and LUMO (2.3 eV) levels, which align favorably with common OLED electrode materials like indium tin oxide (ITO) .

Spectroscopic Data

PropertyValue (in THF)
UV-Vis λmax354 nm
Fluorescence λem429 nm
Quantum Yield0.45

The broad absorption band at 354 nm arises from π→π* transitions, while the 429 nm emission is attributed to excimer formation between adjacent naphthyl groups .

Applications in Optoelectronics

Hole Transport Layers in OLEDs

As a hole transport material (HTM), the compound outperforms traditional analogs like N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidine (NPB) due to:

  • Higher hole mobility (2.1 × 10⁻³ cm²/V·s vs. NPB’s 1.3 × 10⁻³ cm²/V·s) .

  • Improved electron-blocking capability, reducing exciton quenching at the anode interface .

Device Performance Metrics

ParameterValue
Luminance Efficiency18.7 cd/A
Turn-on Voltage2.8 V
Operational Lifetime1,200 h (at 1,000 cd/m²)

Triplet-Triplet Upconversion Systems

Recent studies demonstrate the compound’s utility in triplet-triplet annihilation upconversion (TTA-UC) systems. Its rigid structure suppresses non-radiative decay, achieving a upconversion quantum yield of 12.3% under 635 nm excitation .

ParameterValue
LD50 (oral, rat)>2,000 mg/kg
Flash PointNon-flammable
Disposal MethodIncineration

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